molecular formula C21H28O2 B1436083 Pregna-4,8-diene-3,20-dione CAS No. 83603-61-6

Pregna-4,8-diene-3,20-dione

Cat. No. B1436083
CAS RN: 83603-61-6
M. Wt: 312.4 g/mol
InChI Key: OQRWANLYMLMMNO-YXYSEUPNSA-N
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Description

Pregna-4,8-diene-3,20-dione is a chemical compound with the molecular formula C21H28O2 . It is used as a reference standard in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of Pregna-4,8-diene-3,20-dione consists of 21 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

Pregna-4,8-diene-3,20-dione has a molecular weight of 312.446 Da . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Microbial Conversion Studies

  • Microbial Biotransformation : The microbial conversion of Pregna-4,8-diene-3,20-dione and its acetates by Nocardioides simplex was studied, revealing various biotransformation products and pathways (Fokina et al., 2003). This research provides insights into the microbial metabolism of this compound.

Synthesis and Chemical Transformation

  • Synthesis of Corticoid Intermediates : A study presented the synthesis of 21-acetate Pregna-4,8-diene-3,20-dione from 9α-hydroxy androstenedione, highlighting its importance as an intermediate in corticoids synthesis (Lưu Đức Huy et al., 2015).

Photochemical Behavior

  • Photochemical Reactions : The photochemistry of Pregna-4,8-diene-3,20-diones was examined, focusing on the 'lumiketone' rearrangement and Norrish-I fragmentation. This study provides valuable information on the behavior of these compounds under light exposure (Ricci et al., 2001).

Biological Activities

  • Bioactive Steroids from Plants : Research on Nerium oleander isolated new pregnanes related to Pregna-4,8-diene-3,20-dione, which exhibited anti-inflammatory and cytotoxic activities (Bai et al., 2007). This demonstrates the potential biological activities of pregnane derivatives.

  • Cytotoxic Steroids : A study identified a new pregnane derivative from Gelsemium sempervirens, which was found to be a principal cytotoxic entity. This highlights the potential use of Pregna-4,8-diene-3,20-dione derivatives in cancer research (Schun & Cordell, 1987).

Pharmaceutical Synthesis

  • Synthesis of Biologically Active Analogues : The selective hydrogenation of Pregna-4,8-diene-3,20-dione to create biologically active analogues demonstrates its role in pharmaceutical synthesis (Shevchenko et al., 1998).

  • Chemoselective Hydrogenation : The development of a chemoselective hydrogenation method for 17α-hydroxy-6-methylen-pregna-4,8-diene-3,20-dione led to efficient synthesis routes for drugs like fluorometholone (Marcos-Escribano et al., 2009).

Future Directions

A greener and more economical route for the synthesis of a related compound, pregnatetraenedione, has been proposed. This involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) by an engineered Mycolicibacterium neoaurum . This could potentially be applied to the synthesis of Pregna-4,8-diene-3,20-dione in the future.

properties

IUPAC Name

(10S,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,17-18H,4-11H2,1-3H3/t17-,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRWANLYMLMMNO-YXYSEUPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3=C2CCC4=CC(=O)CCC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4=CC(=O)CC[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-4,8-diene-3,20-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
MB Rubin, EC Blossey, AP Brown… - Journal of the Chemical …, 1970 - pubs.rsc.org
The relative stabilities of C-17 epimers of twenty-five 20-oxopregnanes have been determined by measuring the compositions of mixtures resulting from base-catalysed equilibrations. …
Number of citations: 4 pubs.rsc.org

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